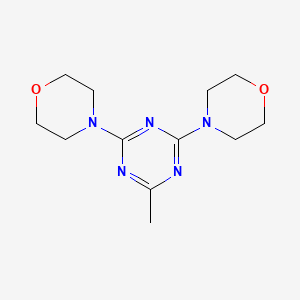
s-Triazine, 2,4-dimorpholino-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine, 2,4-dimorpholino-6-methyl- is a derivative of the s-triazine family, which is a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4-dimorpholino-6-methyl- typically involves the reaction of cyanuric chloride with morpholine and N-methylaminoacetaldehyde dimethyl acetal. The reaction proceeds as follows:
- Cyanuric chloride reacts with two equivalents of morpholine in the presence of an alkali to yield 6-chloro-1,3,5-triazine-2,4-diamine.
- This intermediate is then reacted with N-methylaminoacetaldehyde dimethyl acetal to produce N-(2,2-dimethoxyethyl)-N-methyl-4,6-dimorpholino-1,3,5-triazin-2-amine .
Industrial Production Methods
Industrial production methods for s-Triazine, 2,4-dimorpholino-6-methyl- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 2,4-dimorpholino-6-methyl- undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the triazine ring.
Condensation reactions: It can react with phenols to form polyphenols modified with the triazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Morpholine
- N-methylaminoacetaldehyde dimethyl acetal
- Cyanuric chloride
- Phenols
The reactions are typically carried out under controlled conditions, such as in the presence of an alkali or acid catalyst, and at specific temperatures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include:
- Polyphenols modified with the triazine moiety
- Triazinium salts
Scientific Research Applications
s-Triazine, 2,4-dimorpholino-6-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of dyes, lubricants, and analytical reagents.
Mechanism of Action
The mechanism of action of s-Triazine, 2,4-dimorpholino-6-methyl- involves its interaction with specific molecular targets and pathways. For example, in its anticancer applications, the compound inhibits enzymes involved in tumorigenesis, such as topoisomerases and tyrosine kinases . It can also induce apoptosis in cancer cells by interfering with signaling pathways like the PI3K/AKT/mTOR pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to s-Triazine, 2,4-dimorpholino-6-methyl- include:
- Altretamine
- Gedatolisib
- Enasidenib
Uniqueness
What sets s-Triazine, 2,4-dimorpholino-6-methyl- apart from these similar compounds is its unique combination of morpholine and methyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.
Properties
CAS No. |
26234-42-4 |
|---|---|
Molecular Formula |
C12H19N5O2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-(4-methyl-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C12H19N5O2/c1-10-13-11(16-2-6-18-7-3-16)15-12(14-10)17-4-8-19-9-5-17/h2-9H2,1H3 |
InChI Key |
QPJGOZXYYJDTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)
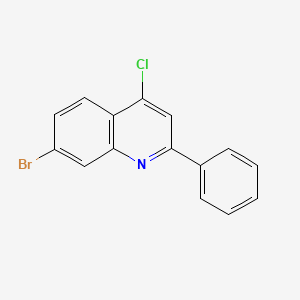
![2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester](/img/structure/B13754359.png)
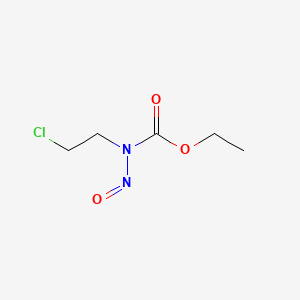
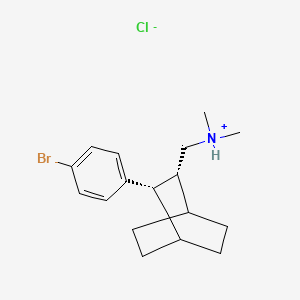
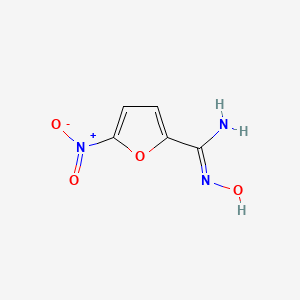

![7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13754386.png)
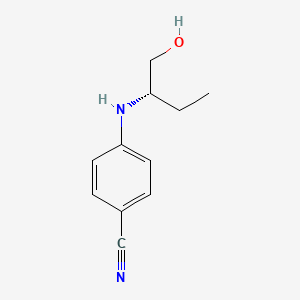
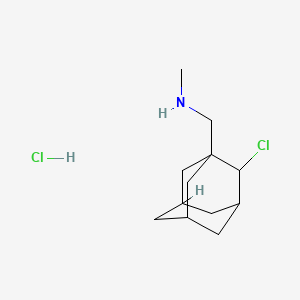
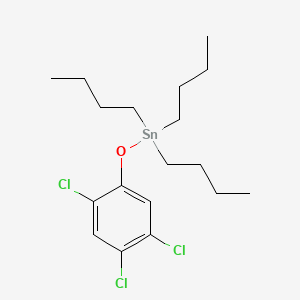

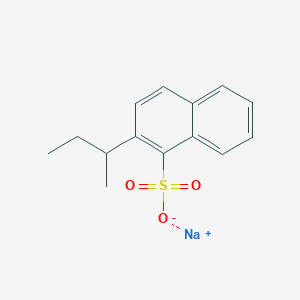
![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)
